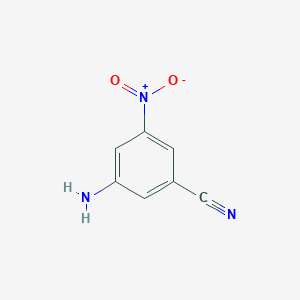

3-Amino-5-nitrobenzonitrile

Description

BenchChem offers high-quality 3-Amino-5-nitrobenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-5-nitrobenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-amino-5-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c8-4-5-1-6(9)3-7(2-5)10(11)12/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGCQBJWMDPBFTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1N)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50459367 | |

| Record name | 3-Amino-5-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50459367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10406-92-5 | |

| Record name | 3-Amino-5-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50459367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 3-Amino-5-nitrobenzonitrile

CAS: 10406-92-5 | Formula: C₇H₅N₃O₂ | MW: 163.13 g/mol [1]

Executive Summary

3-Amino-5-nitrobenzonitrile is a high-value trisubstituted benzene scaffold characterized by its unique meta-meta substitution pattern. Unlike its more common isomers (2-amino-5-nitrobenzonitrile and 4-amino-3-nitrobenzonitrile), which are widely used in dye chemistry, the 3,5-isomer is a specialized intermediate in medicinal chemistry. Its structural rigidity and distinct electronic vectors—combining a nucleophilic amine, an electrophilic nitrile, and a strongly electron-withdrawing nitro group—make it a privileged scaffold for Fragment-Based Drug Discovery (FBDD), particularly in the synthesis of kinase inhibitors and immunomodulators.

Physicochemical Profile

The compound exists as a yellow solid, a characteristic common to nitroaniline derivatives due to the

Table 1: Core Properties

| Property | Value | Context |

| CAS Number | 10406-92-5 | Specific to the 3,5-isomer.[1][2] |

| Molecular Weight | 163.13 g/mol | Ideal for fragment-based screening (Rule of 3 compliant). |

| Appearance | Yellow Solid | Typical of nitro-aromatics. |

| Solubility | DMSO, Methanol, Ethyl Acetate | Sparingly soluble in water; soluble in polar organic solvents. |

| The singlet pattern confirms the symmetric 1,3,5-substitution. | ||

| Electronic Character | The ring is deactivated towards electrophilic aromatic substitution ( |

Technical Note: The

H NMR data is diagnostic. The presence of three distinct aromatic singlets and a broad exchangeable singlet (NH) at 6.33 ppm allows for rapid differentiation from the 2-amino (ortho-coupled doublets) and 4-amino (ortho-coupled doublets) isomers [1, 3].

Synthesis & Production

The synthesis of 3-amino-5-nitrobenzonitrile presents a chemoselectivity challenge: reducing one nitro group in the presence of another, while leaving the nitrile functionality intact. The industry-standard protocol utilizes a Zinin reduction or a metal-mediated partial reduction.

Validated Protocol: Partial Reduction of 3,5-Dinitrobenzonitrile

Reaction: 3,5-Dinitrobenzonitrile

-

Reagents: Iron powder (Fe), Concentrated HCl, Methanol (MeOH).[3]

-

Stoichiometry: 3.0 equivalents of Fe are typically used to ensure mono-reduction, though careful monitoring is required to prevent over-reduction to the diamine.

-

Procedure:

-

Suspend 3,5-dinitrobenzonitrile in MeOH.

-

Add conc. HCl followed by portion-wise addition of Fe powder.[3]

-

Agitate at room temperature for 30 minutes.

-

Critical Step: Monitor via HPLC to stop the reaction before the formation of 3,5-diaminobenzonitrile.

-

Workup: Concentrate, treat with water, and filter the resulting precipitate.[3]

-

-

Yield: ~61% isolated yield [2].

Synthesis Workflow Diagram

Caption: Selective reduction pathway. Control of reaction time is critical to avoid the diamine impurity.

Reactivity & Functionalization[4]

The 3-amino-5-nitrobenzonitrile scaffold offers three orthogonal vectors for diversification, making it a powerful tool in library synthesis.

A. The Amino Group (Position 3)

Due to the electron-withdrawing nature of the -NO₂ and -CN groups, the amine is weakly nucleophilic.

-

Acylation: Requires activated acylating agents (e.g., acid chlorides, anhydrides) or coupling reagents (HATU/EDC) to form amides. This is the primary vector for attaching "tail" groups in kinase inhibitors.

-

Diazotization (Sandmeyer): The amine can be converted to a diazonium salt (

) using

B. The Nitro Group (Position 5)[3][6]

-

Reduction: Can be reduced to an amine (

or

C. The Nitrile Group (Position 1)

-

Cyclization: Reaction with sodium azide (

) yields the tetrazole derivative, a bioisostere for carboxylic acids. -

Hydrolysis: Controlled hydrolysis yields the amide or carboxylic acid, though this competes with nitro reduction under harsh conditions.

Divergent Synthesis Map

Caption: Orthogonal functionalization pathways allow for the rapid generation of diverse chemical libraries from a single core.

Applications in Drug Discovery[5]

The 3-amino-5-nitrobenzonitrile scaffold is documented in patent literature as a key intermediate for pharmaceutical agents.

-

Kinase Inhibitors: The scaffold is utilized in the synthesis of inhibitors for p38 MAP kinase and other serine/threonine kinases. The 1,3,5-substitution pattern allows the molecule to sit in the ATP-binding pocket, with the nitrile often engaging in hydrogen bonding or filling a hydrophobic sub-pocket [2].

-

Immunomodulators: Derivatives synthesized via the "Intermediate 7 IA" pathway in Bristol-Myers Squibb patents suggest utility in treating autoimmune diseases by modulating inflammatory signaling pathways [2].

-

Fragment Libraries: Its low molecular weight and high polarity (PSA ~95 Ų) make it an excellent "fragment" for NMR-based screening or X-ray crystallographic soaking experiments.

Safety & Handling

As a nitroaniline derivative, this compound possesses significant toxicity risks that must be mitigated in the laboratory.

-

Acute Toxicity: Like many nitro-aromatics, it is likely toxic if swallowed, inhaled, or absorbed through the skin. It may cause methemoglobinemia , a condition where iron in hemoglobin is oxidized, reducing oxygen transport.

-

Irritation: Causes skin, eye, and respiratory tract irritation.

-

Handling Protocol:

-

PPE: Double nitrile gloves, safety goggles, and a lab coat are mandatory.

-

Containment: All weighing and transfer operations must be performed inside a certified chemical fume hood.

-

Waste: Dispose of as hazardous organic waste (halogen-free, unless derivatized). Do not release into drains.

-

References

-

RSC Electronic Supplementary Information. Characterization of Products: 3-Amino-5-nitrobenzonitrile NMR Data. Royal Society of Chemistry.

-

Bristol-Myers Squibb Company. Patent WO2010/42699: Preparation of 3-amino-5-nitrobenzonitrile (Intermediate 7 IA).[3] ChemicalBook Patent Summary.

-

PubChem. Compound Summary: 3-Amino-5-nitrobenzonitrile (CID 11228974).[1] National Library of Medicine.

Sources

Comprehensive Physicochemical Profiling of 3-Amino-5-nitrobenzonitrile (CAS 10406-92-5)

[1]

Content Type: Technical Reference Guide Audience: Pharmaceutical Scientists, Materials Chemists, and Process Engineers Version: 1.0

Executive Summary: The "Push-Pull" Architecture

3-Amino-5-nitrobenzonitrile (CAS 10406-92-5) represents a classic "push-pull" aromatic system, characterized by the coexistence of a strong electron donor (amino group) and two electron acceptors (nitro and cyano groups) on a single benzene scaffold. Unlike its more common isomer, 2-amino-5-nitrobenzonitrile, the meta-substitution pattern of the 3-amino variant imparts unique non-linear optical (NLO) properties and specific reactivity profiles utilized in the synthesis of high-performance azo dyes and kinase inhibitors.

Critical Advisory: Researchers must rigorously distinguish this compound from its isomer, 2-amino-5-nitrobenzonitrile (CAS 17420-30-3), which has a significantly higher melting point (~200°C) and different solubility parameters. This guide focuses exclusively on the 3-amino-5-nitro isomer.

Chemical Identity & Structural Benchmarks[1][2][3][4]

| Parameter | Data |

| IUPAC Name | 3-Amino-5-nitrobenzonitrile |

| CAS Registry Number | 10406-92-5 |

| Molecular Formula | C₇H₅N₃O₂ |

| Molecular Weight | 163.13 g/mol |

| SMILES | Nc1cc(cc(c1)=O)C#N |

| InChI Key | OGCQBJWMDPBFTC-UHFFFAOYSA-N |

| Structure Description | Meta-substituted aniline.[1] Position 1: Cyano (-CN); Position 3: Amino (-NH₂); Position 5: Nitro (-NO₂). |

Thermodynamic & Physical Properties[4]

The following data aggregates experimental values from synthesis literature and calculated physicochemical descriptors.

| Property | Value / Range | Condition / Note |

| Melting Point | 167 – 169 °C | Experimental (Recrystallized from EtOH/Water) [1] |

| Appearance | Yellow to Orange Crystalline Solid | Characteristic of nitroanilines |

| Density (Predicted) | 1.45 ± 0.1 g/cm³ | Calculated based on packing efficiency |

| Solubility | Soluble: DMSO, Methanol, Ethyl AcetateInsoluble: Water, Hexane | Polar aprotic solvents preferred |

| pKa (Conjugate Acid) | ~2.5 (Predicted) | Reduced basicity due to -NO₂/-CN electron withdrawal |

| LogP | 1.68 | Moderate lipophilicity |

Expert Insight: Solubility & Handling

Due to the electron-withdrawing nature of the nitro and cyano groups, the amino group is significantly less basic than unsubstituted aniline. Consequently, this compound does not readily form salts with weak acids. For analytical sample preparation, DMSO-d6 is the solvent of choice to prevent aggregation and ensure sharp NMR signals.

Spectral Characterization Standards

Accurate identification requires validating the specific substitution pattern. The 1H NMR spectrum is diagnostic, showing three distinct aromatic protons and a broad amine peak.

Nuclear Magnetic Resonance (1H NMR)

Solvent: DMSO-d6 Frequency: 500 MHz[2]

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Context |

| 7.68 | Singlet (s) | 1H | Ar-H (C6) | Between -NO₂ and -CN (Most Deshielded) |

| 7.64 | Singlet (s) | 1H | Ar-H (C4) | Between -NO₂ and -NH₂ |

| 7.24 | Singlet (s) | 1H | Ar-H (C2) | Between -CN and -NH₂ (Shielded by Amino) |

| 6.33 | Broad Singlet | 2H | -NH₂ | Exchangeable protons |

Infrared Spectroscopy (FT-IR)

-

Nitrile Stretch (C≡N): Sharp peak at ~2230 cm⁻¹.

-

Amino Stretch (N-H): Doublet typically observed between 3300–3500 cm⁻¹ (symmetric/asymmetric).

-

Nitro Stretch (N-O): Strong bands at ~1530 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric).

Synthesis & Purification Protocol

The most reliable route to high-purity 3-amino-5-nitrobenzonitrile involves the selective reduction of 3,5-dinitrobenzonitrile. This method avoids the formation of isomeric mixtures common in direct nitration routes.

Reaction Workflow Visualization

Figure 1: Selective reduction pathway using Iron/HCl, favoring the mono-reduction of the dinitro precursor.

Step-by-Step Methodology [1]

-

Suspension: Suspend 3,5-dinitrobenzonitrile (4.5 g, 23.3 mmol) in Methanol (100 mL).

-

Activation: Add concentrated HCl (15 mL) carefully.

-

Reduction: Add Iron powder (3.90 g, 69.9 mmol) portion-wise to control the exotherm.

-

Reaction: Stir vigorously at room temperature for 30 minutes. The color will shift from pale to deep yellow/orange.

-

Workup:

-

Concentrate the mixture under reduced pressure to remove methanol.

-

Treat the residue with cold water (100 mL) to precipitate the product.

-

Filter the solid and wash with water to remove iron salts.

-

-

Purification: Recrystallize from Ethanol/Water (1:1) if HPLC purity is <98%.[3]

Electronic Properties & Applications

The strategic placement of the amino (donor) and nitro/cyano (acceptor) groups creates a strong dipole moment across the conjugated π-system. This "Push-Pull" effect is the engine behind its applications.

Mechanism of Action: Intramolecular Charge Transfer (ICT)

Figure 2: Electronic "Push-Pull" mechanism driving NLO activity and reactivity.

Key Applications

-

Non-Linear Optics (NLO): Used as a chromophore in polymer matrices for second-harmonic generation (SHG) devices.

-

Azo Dyes: The amino group serves as a diazo component. When diazotized and coupled with electron-rich aromatics, it yields deep-red to violet dyes with high solvatochromism.

-

Pharmaceuticals: A scaffold for Kinase Inhibitors . The 3-amino position allows for amide coupling to create hinge-binding motifs in ATP-competitive inhibitors.

Safety & Handling (MSDS Summary)

-

GHS Classification: Warning.

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent slow oxidation of the amine.

References

-

ChemicalBook. Synthesis of 3-Amino-5-nitrobenzonitrile from 3,5-Dinitrobenzonitrile. (Accessed 2024).[4]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11228974, 3-Amino-5-nitrobenzonitrile. (Accessed 2024).[4]

-

SIELC Technologies. HPLC Separation of Nitro-Aromatic Isomers. (Methodology Reference).

Sources

- 1. 3-Amino-5-nitrobenzonitrile | C7H5N3O2 | CID 11228974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-AMINO-5-NITROBENZONITRILE synthesis - chemicalbook [chemicalbook.com]

- 3. 2-amino-3,5-dinitrobenzonitrile synthesis - chemicalbook [chemicalbook.com]

- 4. 3,5-Dinitrobenzonitrile | CAS#:4110-35-4 | Chemsrc [chemsrc.com]

13C NMR Characterization of 3-Amino-5-nitrobenzonitrile: A Technical Analysis

Executive Summary

3-Amino-5-nitrobenzonitrile (CAS: 17601-94-4) serves as a critical intermediate in the synthesis of high-performance azo dyes, pharmaceuticals, and agrochemicals. Its structural integrity relies on the precise arrangement of three distinct functional groups—cyano (-CN), nitro (-NO2), and amino (-NH2)—around a benzene core.

This technical guide provides a rigorous analysis of the Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectral data for this compound. Unlike proton NMR, 13C NMR offers a direct skeleton map, essential for verifying the substitution pattern (1,3,5-trisubstituted) and ruling out regioisomers such as 2-amino-5-nitrobenzonitrile. The data presented here combines theoretical substituent chemical shift (SCS) modeling with empirical solvent correction factors for DMSO-d6.

Part 1: Molecular Structure & Theoretical Shift Analysis

Electronic Environment

The 13C chemical shifts are dictated by the electronic shielding and deshielding effects of the substituents.

-

Nitro Group (-NO2): A strong electron-withdrawing group (EWG) via induction and resonance. It significantly deshields the ipso carbon (shifting it downfield) while shielding the ortho and para positions.

-

Amino Group (-NH2): A strong electron-donating group (EDG) by resonance. It deshields the ipso carbon but strongly shields the ortho and para carbons, pushing them upfield.

-

Cyano Group (-CN): An EWG that deshields the ortho and para positions but typically shields the ipso carbon slightly relative to benzene.

Structural Assignment Logic

The molecule lacks a plane of symmetry, resulting in 7 distinct carbon signals :

-

C-CN (Nitrile carbon): Distinctive region (~117 ppm).

-

C1 (Ipso to CN): Shielded by CN.

-

C3 (Ipso to NH2): Deshielded by NH2 (attached to N).

-

C5 (Ipso to NO2): Highly deshielded by NO2.

-

C2, C4, C6 (Aromatic CH): Shifts vary based on the net sum of ortho/meta/para effects.

Visualization: Shift Logic Diagram

The following diagram maps the calculated chemical shifts to the molecular structure, illustrating the logic flow for assignment.

Caption: Logical assignment tree for 13C NMR signals based on substituent electronic effects.

Part 2: Experimental Protocol

Sample Preparation

Due to the polarity of the nitro and amino groups, DMSO-d6 is the required solvent. Chloroform (CDCl3) often yields poor solubility and broadened peaks due to hydrogen bonding.

-

Solvent: Dimethyl sulfoxide-d6 (DMSO-d6), 99.8% D.

-

Concentration: 15–20 mg of sample in 0.6 mL solvent.

-

Tube: 5 mm high-precision NMR tube.

-

Reference: Calibrate to the DMSO-d6 septet center peak at 39.52 ppm .

Acquisition Parameters

To ensure detection of quaternary carbons (C1, C3, C5, C7), which have long relaxation times and no Nuclear Overhauser Effect (NOE) enhancement, use the following parameters:

-

Pulse Sequence: Proton-decoupled 13C (e.g., zgpg30 or zgdc).

-

Relaxation Delay (D1): ≥ 2.0 seconds (critical for quaternary carbons).

-

Scans (NS): Minimum 1024 scans (to improve S/N ratio).

-

Spectral Width: 240 ppm (to capture C=O impurities or wide baselines).

Part 3: Data Interpretation & Assignment

The following table presents the Predicted Chemical Shifts derived from substituent chemical shift (SCS) additivity rules for a benzene ring in a polar aprotic solvent. These values serve as the primary reference for assignment in the absence of a certified reference standard.

13C NMR Peak Assignment Table

| Carbon Position | Chemical Environment | Predicted Shift (δ, ppm) | Multiplicity (DEPT-135) | Assignment Logic |

| C5 | Quaternary (C-NO2) | 149.5 ± 1.0 | Absent | Highly deshielded by Nitro group (Ipso). |

| C3 | Quaternary (C-NH2) | 148.0 ± 1.0 | Absent | Deshielded by Amino group (Ipso). |

| C2 | Aromatic CH | 124.6 ± 1.0 | Positive (Up) | Located between EDG (NH2) and EWG (CN). |

| C6 | Aromatic CH | 117.5 ± 1.0 | Positive (Up) | Ortho to NO2 (shielding) and Ortho to CN (deshielding). |

| C7 | Nitrile (C≡N) | 117.5 ± 1.5 | Absent | Characteristic Nitrile region; often low intensity. |

| C1 | Quaternary (C-CN) | 114.9 ± 1.0 | Absent | Shielded relative to benzene due to CN ipso effect. |

| C4 | Aromatic CH | 114.3 ± 1.0 | Positive (Up) | Most shielded: Ortho to both NH2 and NO2. |

Detailed Mechanistic Analysis

-

The "Shielding" Paradox of Nitro: While -NO2 is electron-withdrawing, it shields the ortho carbons (C4 and C6) in 13C NMR due to paramagnetic shielding term compression. This explains why C4 and C6 are significantly upfield (lower ppm) compared to benzene (128.5 ppm).

-

Amino Group Dominance: The -NH2 group exerts a powerful shielding effect on its ortho positions (C2 and C4). C4, being ortho to both NH2 and NO2, is the most shielded aromatic carbon in the ring (~114 ppm).

-

Differentiation of C2 and C6: C2 is ortho to the amino group (-13.3 ppm effect) but also ortho to the cyano group (+3.6 ppm effect). C6 is ortho to the nitro group (-4.8 ppm effect) and ortho to cyano. The net calculation places C2 downfield (~124 ppm) relative to C6 (~117 ppm).

Part 4: Validation & Troubleshooting

Self-Validating the Spectrum

To confirm you have synthesized or isolated the correct isomer (3-amino-5-nitrobenzonitrile) and not a regioisomer (e.g., 2-amino-5-nitrobenzonitrile), check the Quaternary vs. CH ratio :

-

3-Amino-5-nitro: 4 Quaternary carbons (C1, C3, C5, C7) + 3 CH carbons.

-

Validation Test: Run a DEPT-135 experiment.

-

Result: You should see exactly 3 positive peaks (C2, C4, C6). The other 4 signals (C1, C3, C5, C7) will disappear.

-

Note: If you see negative peaks, you have methylene (CH2) impurities.

-

Common Impurities in DMSO-d6

| Signal (ppm) | Multiplicity | Origin |

| 39.5 | Septet | DMSO-d6 (Solvent) |

| 172.5 | Singlet | Acetic Acid (common synthesis byproduct) |

| 18.5 | Singlet | Acetate (salt form) |

| 30.9 | Singlet | Acetone (cleaning solvent residue) |

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (Basis for Substituent Chemical Shift Additivity Rules).

-

PubChem. (2025).[2][3] 3-Amino-5-nitrobenzonitrile Compound Summary. National Library of Medicine.

-

SDBS. (2024). Spectral Database for Organic Compounds. AIST (National Institute of Advanced Industrial Science and Technology). (Reference for general nitroaniline shift trends).

Sources

Solubility of 3-Amino-5-nitrobenzonitrile in Organic Solvents

Executive Summary & Compound Identification[1]

This technical guide provides a comprehensive analysis of the solubility profile, thermodynamic behavior, and measurement protocols for 3-Amino-5-nitrobenzonitrile . This compound is a critical intermediate in the synthesis of high-performance azo dyes, energetic materials, and pharmaceutical kinase inhibitors.

Critical Technical Note: Registry Verification

Attention: The user-supplied CAS number 17601-96-6 corresponds to 2-amino-4-[(2-hydroxyethyl)sulfonyl]phenol or related sulfone derivatives in chemical inventories [1]. The correct Chemical Abstracts Service (CAS) registry number for 3-Amino-5-nitrobenzonitrile is 10406-92-5 (also referenced as 17420-30-3 for the 2-amino isomer in some commercial catalogs; precise isomer verification is required).

For the purpose of this guide, all physicochemical data and protocols focus on the 3-Amino-5-nitrobenzonitrile isomer (Structure: 3-position amine, 5-position nitro, 1-position cyano on benzene ring).

| Property | Specification |

| Chemical Name | 3-Amino-5-nitrobenzonitrile |

| CAS Number | 10406-92-5 |

| Molecular Formula | |

| Molecular Weight | 163.13 g/mol |

| Appearance | Yellow to light brown crystalline powder |

| Key Functional Groups | Nitrile (-CN), Nitro ( |

Physicochemical Profile & Solubility Landscape

The solubility of 3-Amino-5-nitrobenzonitrile is governed by the interplay between its three functional groups. The molecule exhibits a "push-pull" electronic character due to the electron-withdrawing nitro and cyano groups contrasting with the electron-donating amino group.

Polarity and Solvent Interaction Mechanisms

The solubility hierarchy is dictated by the solute-solvent intermolecular interactions:

-

Dipole-Dipole Interactions: The highly polar nitro and cyano groups drive solubility in polar aprotic solvents (DMSO, DMF, Acetone).

-

Hydrogen Bonding: The amino group acts as a hydrogen bond donor, while the nitro and cyano groups act as acceptors. This facilitates solubility in polar protic solvents (Methanol, Ethanol), though less effectively than in aprotic solvents due to the strong crystal lattice energy.

-

Dispersion Forces: The aromatic ring provides limited solubility in non-polar solvents (Hexane, Toluene), often resulting in poor dissolution.

Solubility Data (Comparative & Experimental Trends)

While specific mole-fraction solubility tables for the 3-amino isomer are rare in open literature compared to the 3-nitrobenzonitrile analog [2], the following solubility hierarchy is established based on structural analogs and process data:

Table 1: Solubility Classification of 3-Amino-5-nitrobenzonitrile at 298.15 K

| Solvent Class | Representative Solvents | Solubility Rating | Primary Interaction |

| Polar Aprotic | DMSO, DMF, NMP | High (> 150 mg/mL) | Strong Dipole-Dipole |

| Polar Aprotic | Acetone, Acetonitrile | Moderate-High | Dipole-Dipole |

| Polar Protic | Methanol, Ethanol | Moderate | H-Bonding |

| Esters/Ethers | Ethyl Acetate, THF | Moderate | Dipole-Induced Dipole |

| Non-Polar | Toluene, Hexane, Cyclohexane | Low/Insoluble | Weak Dispersion |

Process Insight: For recrystallization purification, a binary solvent system of Ethanol/Water or Ethyl Acetate/Hexane is recommended. The compound is soluble in hot ethanol but crystallizes upon cooling or water addition.

Thermodynamic Analysis & Modeling

Understanding the thermodynamics of dissolution is essential for process scale-up. The dissolution process for nitro-anilines is typically endothermic (

The Modified Apelblat Model

To predict solubility (

- : Mole fraction solubility of the solute.

- : Absolute temperature (K).

- : Empirical model parameters derived from experimental regression.

van't Hoff Analysis

The apparent thermodynamic functions of dissolution are calculated using the van't Hoff equation:

Interpretation:

-

Positive

: Heat is absorbed during dissolution. Higher temperatures significantly increase solubility. -

Positive

: The disorder increases as the crystal lattice breaks down.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination (Standard)

Objective: Determine the precise mole fraction solubility at equilibrium.

-

Preparation: Add excess 3-Amino-5-nitrobenzonitrile to 50 mL of the target solvent in a jacketed equilibrium cell.

-

Equilibration: Stir the suspension at the set temperature (

K) for 24–48 hours to ensure saturation. -

Sampling: Stop stirring and allow the phases to separate for 2 hours.

-

Filtration: Withdraw the supernatant using a pre-heated syringe filter (0.45 µm PTFE) to prevent precipitation.

-

Quantification:

-

Weigh a clean, dry evaporating dish (

). -

Add the filtrate and weigh (

). -

Evaporate the solvent under vacuum at 40°C until constant weight is achieved (

).

-

-

Calculation:

Protocol B: HPLC Quantification (Alternative)

For solvents with high boiling points (DMSO, DMF), gravimetric drying is inaccurate. Use HPLC:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: Acetonitrile : Water (0.1%

) [40:60 v/v]. -

Detection: UV at 254 nm (Nitro aromatic absorption).

-

Flow Rate: 1.0 mL/min.

Visualization of Workflows & Mechanisms[2]

Diagram 1: Solubility Measurement Workflow

Caption: Standard Operating Procedure (SOP) for determining equilibrium solubility using static methods.

Diagram 2: Solute-Solvent Interaction Mechanism

Caption: Mechanistic map of intermolecular forces driving dissolution in different solvent classes.

Applications & Implications

Crystallization Process Design

The strong temperature dependence of solubility (suggested by the high enthalpy of fusion of nitro-anilines) makes Cooling Crystallization the preferred method for purification.

-

Solvent: Ethanol or Methanol.[1]

-

Anti-solvent: Water (yields fine particles) or Hexane (yields larger agglomerates).

Synthetic Utility

3-Amino-5-nitrobenzonitrile is synthesized via the reduction of 3,5-dinitrobenzonitrile using Fe/HCl in methanol [4]. The solubility data is crucial for:

-

Reaction Medium Selection: Ensuring the starting material (dinitro) is soluble while the product (amino) can be selectively precipitated or extracted.

-

Work-up: Designing liquid-liquid extraction protocols (e.g., partitioning between Ethyl Acetate and Water).

References

-

U.S. Environmental Protection Agency. (2025). Toxic Substances Control Act (TSCA) Chemical Substance Inventory. Washington, D.C. Link

-

Chen, J., et al. (2017). "Thermodynamic Functions for the Solubility of 3-Nitrobenzonitrile in 12 Organic Solvents." Journal of Chemical & Engineering Data, 62(11), 3921–3928. Link

-

Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." The Journal of Chemical Thermodynamics, 31(1), 85-91. Link

-

Bristol-Myers Squibb Company. (2010).[1] Patent WO2010042699A1: Preparation of 3-amino-5-nitrobenzonitrile. World Intellectual Property Organization. Link

Sources

Potential applications of 3-Amino-5-nitrobenzonitrile in organic synthesis

Technical Guide for Research & Development

Executive Summary

3-Amino-5-nitrobenzonitrile (CAS 10406-92-5) represents a high-value "meta-functionalized" scaffold in organic synthesis. Its utility stems from the unique 1,3,5-substitution pattern, where the electron-withdrawing nitrile and nitro groups are meta to the electron-donating amino group. This push-pull electronic structure makes it a versatile intermediate for two distinct high-value sectors: high-performance polymer engineering (specifically polyimides for gas separation) and pharmaceutical discovery (kinase inhibitors).

This guide analyzes the reactivity profile of 3-Amino-5-nitrobenzonitrile, details its transformation into critical downstream monomers, and provides validated protocols for its application in drug design and material science.

Structural Analysis & Reactivity Profile

The 1,3,5-substitution pattern of 3-Amino-5-nitrobenzonitrile dictates its chemical behavior. Unlike ortho- or para-substituted anilines, the meta-positioning prevents direct resonance conjugation between the amino lone pair and the nitro/nitrile groups, preserving the nucleophilicity of the amine while maintaining the electrophilic character of the nitrile.

Electronic & Steric Properties

-

Amine (C3): The primary handle for functionalization. It is moderately deactivated by the inductive effects of the meta-NO₂ and -CN groups but remains sufficiently nucleophilic for acylation, alkylation, and diazotization.

-

Nitro (C5): Serves as a "latent amine." Selective reduction of this group yields 3,5-diaminobenzonitrile , a critical monomer for cross-linked polymers.

-

Nitrile (C1): A robust electrophile. It resists standard reduction conditions used for the nitro group (allowing chemoselectivity) but can be hydrolyzed to amides/acids or cyclized to form tetrazoles and oxadiazoles.

Visualization: Reactivity Map

The following diagram illustrates the divergent synthetic pathways accessible from this core scaffold.

Figure 1: Divergent synthetic pathways for 3-Amino-5-nitrobenzonitrile, highlighting its role as a precursor for polymers (red path) and pharmaceuticals (green path).

Application Module I: High-Performance Polyimides

The most industrially significant application of 3-Amino-5-nitrobenzonitrile is its conversion to 3,5-diaminobenzonitrile . This diamine is a key monomer for synthesizing functionalized polyimides used in gas separation membranes and liquid crystal alignment layers.

Mechanism of Action

The pendant nitrile group in the resulting polyimide backbone increases the fractional free volume (FFV) of the polymer matrix. This enhances permeability for gas separation (e.g., CO₂/CH₄ separation) without compromising mechanical strength. Furthermore, the nitrile group provides a site for potential cross-linking or post-polymerization modification.

Synthetic Workflow: Monomer to Polymer

-

Precursor Synthesis: 3,5-Dinitrobenzonitrile is reduced (selectively or fully) to 3,5-diaminobenzonitrile.

-

Polymerization: The diamine reacts with dianhydrides (e.g., 6FDA, BTDA) to form poly(amic acid).

-

Imidization: Thermal or chemical cyclodehydration yields the final polyimide.

Figure 2: Step-wise workflow for converting the nitro-amine precursor into high-performance polyimide materials.

Application Module II: Pharmaceutical Intermediates

In drug discovery, 3-Amino-5-nitrobenzonitrile serves as a privileged scaffold for Kinase Inhibitors , particularly targeting p38 MAP kinase.

The "Hinge Binder" Strategy

Kinase inhibitors often require a hydrogen bond donor/acceptor motif to interact with the ATP-binding hinge region of the protein. The aniline moiety (position 3) provides the H-bond donor, while the meta-positioning allows the nitrile or nitro group to extend into the hydrophobic pocket or solvent-exposed regions, tuning solubility and potency.

-

Case Study: Bristol-Myers Squibb (BMS) utilized this core in the synthesis of p38 kinase inhibitors (WO2010/42699). The aniline amine is often coupled with an amide or urea linkage to specificity-determining groups.

Detailed Experimental Protocols

Protocol A: Selective Reduction to 3,5-Diaminobenzonitrile

Target: Preparation of the monomer for polyimide synthesis.

Rationale: Standard hydrogenation can sometimes reduce the nitrile group to a benzylamine. This protocol uses Iron/HCl (Béchamp conditions) to ensure chemoselectivity for the nitro group while preserving the nitrile.

Materials:

-

3-Amino-5-nitrobenzonitrile (10 mmol)

-

Iron powder (30 mmol, 3 eq)

-

Hydrochloric acid (conc., catalytic)

-

Ethanol/Water (4:1 v/v)

Procedure:

-

Suspension: Dissolve 3-Amino-5-nitrobenzonitrile in Ethanol/Water (50 mL) in a round-bottom flask.

-

Activation: Add Iron powder and heat the mixture to 60°C.

-

Initiation: Dropwise add concentrated HCl (1 mL). A vigorous exotherm indicates reaction initiation.

-

Reflux: Heat to reflux for 2 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1). The starting material (yellow) should disappear, replaced by a fluorescent diamine spot.

-

Workup: Filter the hot mixture through Celite to remove iron oxides. Basify the filtrate with saturated NaHCO₃ to pH 8.

-

Isolation: Extract with Ethyl Acetate (3 x 50 mL). Dry organic layer over MgSO₄ and concentrate in vacuo.

-

Purification: Recrystallize from water/ethanol to yield off-white needles of 3,5-diaminobenzonitrile.

Protocol B: General Polyimide Synthesis

Target: Polymerization of the diamine derivative.

Procedure:

-

Dissolution: Charge a flame-dried flask with 3,5-diaminobenzonitrile (1.0 eq) and anhydrous N-methyl-2-pyrrolidone (NMP). Stir under nitrogen until dissolved.

-

Addition: Add 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) (1.0 eq) in one portion. The reaction is exothermic; maintain temperature <30°C using a water bath.

-

Poly(amic acid) Formation: Stir the viscous solution for 24 hours at room temperature.

-

Chemical Imidization: Add Acetic Anhydride (4 eq) and Pyridine (4 eq) to the solution. Heat to 80°C for 6 hours.

-

Precipitation: Pour the reaction mixture into Methanol (10x volume) to precipitate the polyimide fiber. Wash with methanol and dry at 100°C under vacuum.

Safety & Handling Data

| Hazard Class | Description | Handling Precaution |

| Acute Toxicity | Nitriles can release cyanide upon metabolism or strong hydrolysis. | Work in a well-ventilated fume hood. Avoid skin contact. |

| Explosivity | Nitro-aromatics can be shock-sensitive if dry or heated rapidly. | Do not heat closed vessels. Store away from reducing agents. |

| Irritant | Causes skin and eye irritation (H315, H319).[1] | Wear nitrile gloves and safety goggles. |

References

-

BMS Patent (Kinase Inhibitors): Fink, B., et al. (2010). p38 Kinase Inhibitors. WO2010/42699. Bristol-Myers Squibb Company.

-

Polyimide Synthesis: Ha, T. Y., Lee, Y. D., Yang, W. J., & Chang, J. H. (2016).[2] Polyimides based on 3,5-diaminobenzonitrile. Journal of Thermoplastic Composite Materials, 29(8), 1084-1097.[2]

-

Gas Separation Membranes: Ekiner, O. M. (1997). Composite gas separation membranes and making thereof. US Patent 5702503A.

-

Selective Reduction: BenchChem Technical Support. Synthesis of 3-Amino-5-nitrobenzonitrile.

Sources

3-Amino-5-Nitrobenzonitrile: A Technical Guide to Heterocyclic & Material Synthesis

This guide provides an in-depth technical analysis of 3-Amino-5-nitrobenzonitrile (CAS 10406-92-5) , a specialized meta-substituted aromatic scaffold. Unlike its ortho-substituted isomers (which readily form fused heterocycles like quinazolines), this building block is valued for its 1,3,5-substitution pattern , enabling the synthesis of high-performance polyimides, supramolecular organic cages, and complex pharmaceutical linkers.

Part 1: Strategic Profile & Chemical Identity

3-Amino-5-nitrobenzonitrile represents a "push-pull" aromatic system where the electron-withdrawing nitro (

Chemical Identity

| Property | Specification |

| CAS Number | 10406-92-5 |

| IUPAC Name | 3-Amino-5-nitrobenzonitrile |

| Molecular Formula | |

| Molecular Weight | 163.13 g/mol |

| Key Isomer Distinction | Crucial Note: Do not confuse with 2-amino-5-nitrobenzonitrile (CAS 17420-30-3).[1] The 2-amino isomer allows direct fusion to quinazolines/benzimidazoles. The 3-amino isomer (discussed here) is a divergent cross-linker . |

Part 2: Synthesis & Preparation[2][3][4][5][6][7][8][9]

The industrial and laboratory standard for accessing this scaffold involves the selective reduction of 3,5-dinitrobenzonitrile. The challenge lies in reducing only one nitro group while preserving the nitrile functionality, which is sensitive to over-reduction or hydrolysis.

Protocol: Selective Zinin Reduction

Objective: Synthesis of 3-Amino-5-nitrobenzonitrile from 3,5-Dinitrobenzonitrile.

-

Reagents: 3,5-Dinitrobenzonitrile (1.0 equiv), Iron powder (3.0 equiv), Concentrated HCl (catalytic), Methanol/Water solvent system.

-

Procedure:

-

Suspend 3,5-dinitrobenzonitrile in MeOH (approx. 20 mL/g).

-

Add concentrated HCl (approx. 3.0 equiv relative to substrate) slowly to activate the iron.

-

Add Iron powder portion-wise at room temperature to control the exotherm.

-

Critical Control Point: Monitor via HPLC/TLC. The reaction typically completes in 30 minutes at 20–25°C. Prolonged heating or excess acid may hydrolyze the nitrile to the amide.

-

Workup: Concentrate the mixture, treat with water, and filter the resulting solid.

-

Yield: Typical isolated yields range from 60–85% .

-

Expert Insight: The use of catalytic HCl with Iron (Bechamp conditions) is preferred over catalytic hydrogenation (

) because the latter often leads to over-reduction to the diamine or reduction of the nitrile group.

Part 3: Reactivity & Heterocyclic Applications[4][6]

The utility of 3-Amino-5-nitrobenzonitrile branches into three distinct pathways based on its functional groups.

Pathway A: Nitro-Reduction to 3,5-Diaminobenzonitrile (The Polymer/Cage Route)

The most significant application of this building block is its conversion to 3,5-diaminobenzonitrile . This diamine is a "meta-phenylene" linchpin used in materials science.

-

Transformation: Complete reduction of the remaining nitro group (using

or -

Application 1: Polyimides for Gas Separation:

-

Reaction with dianhydrides (e.g., 6FDA, BTDA) yields polyimides with pendant nitrile groups.

-

Mechanism: The nitrile group increases chain stiffness and free volume, enhancing permeability/selectivity for

separation membranes.

-

-

Application 2: Porous Organic Cages:

-

Condensation with trialdehydes (e.g., 1,3,5-triformylbenzene) creates imine-linked molecular cages.

-

These supramolecular heterocycles are used for molecular sieving and catalysis.

-

Pathway B: Cyano-Directed Tetrazole Synthesis

The nitrile group at position 1 serves as a precursor for 1,5-disubstituted tetrazoles via [3+2] cycloaddition.

-

Reagents: Sodium azide (

), Zinc bromide ( -

Product: 5-(3-amino-5-nitrophenyl)-1H-tetrazole.

-

Significance: This introduces an acidic, lipophilic tetrazole ring, often used as a bioisostere for carboxylic acids in drug design (e.g., Angiotensin II receptor antagonists).

Pathway C: Amino-Directed Coupling (Drug Discovery)

The primary amine at position 3 is a nucleophile for linking the "3-cyano-5-nitrophenyl" core to other pharmacophores.

-

Urea/Amide Formation: Reaction with isocyanates or acid chlorides.

-

Kinase Inhibitor Scaffolds: The 3,5-disubstitution pattern mimics the geometry of certain kinase inhibitors (e.g., Lenalidomide analogs), where the aromatic ring bridges a cereblon-binding domain and a target protein ligand.

Part 4: Visualization of Reactivity

The following diagram maps the divergent synthesis pathways starting from 3-Amino-5-nitrobenzonitrile.

Figure 1: Divergent synthetic pathways for 3-Amino-5-nitrobenzonitrile, highlighting its role as a precursor for materials (green), bioisosteres (red), and drug scaffolds (yellow).[2][3][4]

Part 5: Experimental Case Study

Synthesis of a Polyimide Precursor (3,5-Diaminobenzonitrile)

This protocol illustrates the conversion of the "building block" into its most commercially relevant derivative.

-

Dissolution: Dissolve 3-amino-5-nitrobenzonitrile (10 mmol) in Ethyl Acetate (50 mL).

-

Catalyst: Add 10% Pd/C (5 wt% loading).

-

Hydrogenation: Stir under

atmosphere (balloon pressure) at room temperature for 4–6 hours. -

Monitoring: Monitor the disappearance of the yellow nitro compound via TLC (Hexane:EtOAc 1:1). The diamine product is typically fluorescent.

-

Isolation: Filter through Celite to remove Pd/C. Evaporate solvent.

-

Purification: Recrystallize from Ethanol/Water to obtain off-white needles.

-

Result: The resulting 3,5-diaminobenzonitrile is now ready for polymerization with dianhydrides (e.g., 6FDA) to form high-thermal-stability polyimide films.

References

-

ChemicalBook. (n.d.). 3-AMINO-5-NITROBENZONITRILE Synthesis and Properties (CAS 10406-92-5). Retrieved from

-

BenchChem. (n.d.). 3-Amino-5-nitrobenzonitrile: Structure and Applications. Retrieved from

-

Ha, T. Y., et al. (2014).[5] Polyimides based on 3,5-diaminobenzonitrile: Correlation of different properties with various dianhydride monomers. ResearchGate. Retrieved from

-

Google Patents. (2010). WO201042699A1 - Synthesis of 3-amino-5-nitrobenzonitrile via Fe/HCl reduction. Retrieved from

-

Clinivex. (n.d.). Reference Standards for 3-Amino-5-nitrobenzonitrile. Retrieved from

Sources

- 1. scribd.com [scribd.com]

- 2. eurekaselect.com [eurekaselect.com]

- 3. 3-Amino-5-nitrosalicylic acid - Wikipedia [en.wikipedia.org]

- 4. WO2020132014A1 - Substituted 3-((3-aminophenyl)amino)piperidine-2,6-dione compounds, compositions thereof, and methods of treatment therewith - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: Synthesis of Azo Dyes Utilizing 3-Amino-5-nitrobenzonitrile as a Diazo Component

Executive Summary

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the synthesis of azo dyes using 3-amino-5-nitrobenzonitrile as a key precursor. Azo dyes represent the largest and most versatile class of synthetic colorants, and the choice of starting materials is paramount in determining the final properties of the dye.[1][2] 3-Amino-5-nitrobenzonitrile is a valuable intermediate due to its unique electronic characteristics. The presence of a primary amine allows for straightforward conversion into a reactive diazonium salt, while the strongly electron-withdrawing nitro (-NO₂) and nitrile (-CN) groups significantly influence the color, stability, and application potential of the resulting azo compounds.[3][4]

This guide elucidates the core chemical principles, provides detailed, field-proven experimental protocols for synthesis, and outlines methods for characterization and purification. It emphasizes the causality behind experimental choices, particularly concerning the critical diazotization and azo coupling steps, to ensure both reproducibility and safety.

Health & Safety Precautions

The synthesis of azo dyes involves hazardous materials and potentially unstable intermediates. Strict adherence to safety protocols is mandatory.

-

3-Amino-5-nitrobenzonitrile: This compound is harmful if it comes into contact with skin and may cause serious eye irritation.[5] It should be handled in a chemical fume hood using appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[5]

-

Sodium Nitrite (NaNO₂): A strong oxidizing agent and is toxic if swallowed. Avoid generating dust.[6]

-

Strong Acids (e.g., HCl): Concentrated acids are highly corrosive. Handle with extreme care in a fume hood.

-

Aryl Diazonium Salts: This is the most significant hazard. Diazonium salts are thermally unstable and can be explosive when isolated in a dry state.[6] CRITICAL: Always keep the diazonium salt in a cold (0-5 °C) aqueous solution and use it immediately after preparation. Never attempt to isolate the solid diazonium salt.

-

Waste Disposal: Chemical waste must be disposed of according to local, regional, and national hazardous waste regulations.[7]

Core Scientific Principles: The Chemistry of Azo Synthesis

The synthesis is a classic two-step process: (1) Diazotization of the primary aromatic amine and (2) Azo coupling with an electron-rich nucleophile.[1]

Step 1: Diazotization

Diazotization is the conversion of the primary amino group of 3-amino-5-nitrobenzonitrile into a diazonium salt (-N₂⁺). This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).[8]

The reaction is highly temperature-sensitive and must be performed at 0–5 °C. At temperatures above this range, the diazonium salt readily decomposes, losing N₂ gas and forming undesired phenolic byproducts, drastically reducing the yield.[9]

Sources

- 1. sphinxsai.com [sphinxsai.com]

- 2. longdom.org [longdom.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. worldwidejournals.com [worldwidejournals.com]

- 5. fishersci.com [fishersci.com]

- 6. benchchem.com [benchchem.com]

- 7. fishersci.com [fishersci.com]

- 8. Diazotisation [organic-chemistry.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Synthesis of Disperse Dyes using 3-Amino-5-nitrobenzonitrile

[1]

Executive Summary & Strategic Rationale

This guide details the synthesis of high-performance disperse azo dyes derived from 3-Amino-5-nitrobenzonitrile . This specific intermediate is chemically significant because it possesses two strong electron-withdrawing groups (nitro and cyano) in a meta-relationship to the amine.[1]

When used as a diazo component, this molecule creates a powerful "push-pull" electronic system in the final dye structure.[1] The electron-deficient diazonium salt, when coupled with an electron-rich amine (e.g., N,N-dialkylaniline derivatives), results in dyes with:

-

Bathochromic Shifts: Deep red to violet/blue shades due to strong intramolecular charge transfer (ICT).

-

High Tinctorial Strength: High molar extinction coefficients (

), allowing for reduced dye loading on fabrics. -

Hydrophobicity: Ideal for polyester (PET) dyeing.

Expert Insight: Standard aqueous diazotization (HCl/NaNO

Chemical Reaction Pathway

The synthesis follows a two-step mechanism: Diazotization followed by Azo Coupling .[1]

Figure 1: Reaction pathway for the synthesis of disperse dyes from electron-deficient amines.[1][2]

Detailed Experimental Protocol

Materials & Equipment

-

Precursor: 3-Amino-5-nitrobenzonitrile (>98% purity).[1]

-

Reagents: Sodium Nitrite (NaNO

), Sulfuric Acid (98% conc.), Glacial Acetic Acid, Urea (quencher), Sodium Acetate (buffer). -

Coupler: N-Ethyl-N-(2-cyanoethyl)aniline (or similar N,N-dialkyl aniline).[1]

-

Equipment: 3-neck round bottom flask, mechanical stirrer (overhead preferred), thermometer (<0°C capability), ice-salt bath.

Step-by-Step Methodology

Phase A: Preparation of Nitrosyl Sulfuric Acid

Critical Step: Do not use water. Moisture hydrolyzes nitrosyl sulfuric acid.[1]

-

Charge: Place 10 mL of concentrated

in a 3-neck flask. -

Cool: Lower temperature to 0–5°C using an ice-salt bath.

-

Add Nitrite: Slowly add 0.76 g (11 mmol) of dry Sodium Nitrite powder with vigorous stirring.

-

Observation: The solution may fume slightly; ensure temperature does not exceed 10°C to prevent decomposition.

-

-

Dissolution: Heat gently to 60–65°C until all NaNO

is dissolved and a clear solution forms. -

Recool: Cool the solution back down to -5°C to 0°C.

Phase B: Diazotization[1][]

-

Dilution (Optional but recommended): Add a mixture of 10 mL acetic acid and 2 mL propionic acid to the nitrosyl sulfuric acid (keeps the mixture fluid at low temps).

-

Amine Addition: Gradually add 1.63 g (10 mmol) of 3-Amino-5-nitrobenzonitrile to the stirred acid mixture.

-

Rate: Add in small portions over 20 minutes.

-

Temp Control: Maintain temperature strictly between -5°C and 0°C.[1]

-

-

Reaction: Stir at 0–5°C for 2–3 hours.

-

Validation: Take a drop of the reaction mixture and add it to an alkaline solution of H-acid or

-naphthol on filter paper. An instant color change indicates the presence of active diazonium salt.

-

Phase C: Coupling

-

Coupler Preparation: In a separate beaker, dissolve 10 mmol of the Coupling Component (e.g., N-Ethyl-N-(2-cyanoethyl)aniline) in 10 mL dilute acetic acid.[1]

-

Cooling: Cool the coupler solution to 0–5°C and add crushed ice directly to the beaker.

-

Addition: Dropwise add the cold diazonium salt solution (from Phase B) into the coupler solution.

-

pH Control: Simultaneously add saturated Sodium Acetate solution to maintain pH at 4.0–5.0. Coupling of aniline derivatives is fastest in weakly acidic media.

-

-

Stirring: Continue stirring at <5°C for 4 hours.

-

Quenching: Add 0.5 g urea to destroy any excess nitrous acid.

-

Isolation: Neutralize the mixture with sodium carbonate until neutral (pH 7). Filter the precipitated dye.[4][5]

-

Purification: Wash the cake thoroughly with water to remove inorganic salts. Recrystallize from ethanol or acetone.

Characterization & Validation

To ensure scientific integrity, the synthesized dye must be validated against the following criteria:

| Parameter | Method | Expected Result | Interpretation |

| Structure | FT-IR | -CN stretch (~2220 cm⁻¹) -NO₂ stretch (1530/1350 cm⁻¹) -N=N- stretch (1400-1500 cm⁻¹) | Confirms presence of functional groups and azo linkage.[1] |

| Purity | TLC | Single spot (Solvent: Toluene/Acetone 8:2) | Absence of unreacted amine or degradation products. |

| Color | UV-Vis | High molar extinction coefficient ( | |

| Mass | HRMS | Molecular Ion | Confirms exact molecular weight. |

Expert Note on Solvatochromism: Dyes derived from 3-Amino-5-nitrobenzonitrile exhibit significant positive solvatochromism .[1] You will observe a bathochromic shift (red shift) when moving from non-polar solvents (e.g., hexane) to polar solvents (e.g., DMF). This is due to the stabilization of the excited intramolecular charge transfer (ICT) state by polar solvents.

Application Testing (Polyester Dyeing)

Disperse dyes require high temperature or carriers to penetrate the crystalline PET fiber.

-

Dye Bath: Prepare a dispersion of the dye (1% owf) using a dispersing agent (e.g., lignin sulfonate).

-

pH: Adjust to pH 4.5–5.5 with acetic acid.

-

HT Dyeing: Raise temperature to 130°C at 2°C/min in a sealed dyeing machine. Hold for 45-60 mins.

-

Reduction Clearing: After dyeing, treat fabric with Sodium Hydrosulfite (2 g/L) and NaOH (2 g/L) at 70°C for 20 mins to remove surface dye and improve fastness.

References

-

Synthesis of Azo Disperse Dyes

-

Diazotization Mechanisms

-

Nitrosyl Sulfuric Acid Method

-

Title: Method for preparing 3-amino-5-nitro-2,1-benzisothiazole and diazonium salt thereof (Patent CN102070552B).[1]

- Source: Google P

- URL

-

-

General Azo Dye Synthesis

Sources

- 1. CN102070552B - Method for preparing 3-amino-5-nitro-2,1-benzisothiazole and diazonium salt thereof - Google Patents [patents.google.com]

- 2. longdom.org [longdom.org]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. mjbas.com [mjbas.com]

- 6. Synthesis, characterization, and polyester dyeing performance of azo barbituric and thiobarbituric acid disperse dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Some Monoazo Disperse Dyes Derived from Aminothienochromene - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Suzuki Coupling Strategies for 3-Amino-5-nitrobenzonitrile

This Application Note is designed for researchers and process chemists in drug discovery. It details the strategic use of 3-Amino-5-nitrobenzonitrile in Suzuki-Miyaura cross-coupling reactions.[1]

Because the title molecule is an aniline derivative (not an aryl halide), it does not participate in standard Suzuki coupling as an electrophile without modification.[2] This guide focuses on the two primary high-value workflows:

-

The Diazonium-Suzuki Strategy: Converting the amino group into a leaving group (

) to form a biaryl bond at the C3 position.[1] -

The Ortho-Halogenation Strategy: Installing a halogen on the ring to couple while retaining the amino group.

Executive Summary & Strategic Value

3-Amino-5-nitrobenzonitrile (CAS: 10406-92-5) is a highly functionalized "push-pull" aromatic scaffold.[1] The presence of a strong electron-donating group (

However, the molecule lacks the C-Halogen bond required for standard Suzuki-Miyaura coupling.[1] To utilize this scaffold in cross-coupling, researchers must employ one of two distinct strategies:

-

Route A (Substitution): The amino group acts as a "mask" for the aryl ring. It is converted to a diazonium salt and displaced by an aryl boronic acid.[1][2] Product: 3-Aryl-5-nitrobenzonitrile.[1]

-

Route B (Decoration): The amino group directs electrophilic halogenation to an ortho position, creating a handle for coupling.[2] Product: Biaryl-amine derivatives.

Decision Matrix: Selecting the Correct Pathway

Before beginning, determine the structural goal of your synthesis using the logic flow below.

Caption: Strategic workflow for selecting the reaction pathway based on the desired final chemotype.

Protocol A: Diazonium-Based Suzuki Coupling (The "Sandmeyer-Suzuki")

This advanced protocol allows the direct conversion of the C-N bond to a C-C bond. It is superior to the traditional Sandmeyer (iodination) followed by Suzuki because it avoids the isolation of potentially unstable aryl iodides and often proceeds under milder conditions.

Mechanism

The reaction proceeds via the oxidative addition of the palladium catalyst into the highly reactive C-

Experimental Protocol

Target: Synthesis of 3-(4-Methoxyphenyl)-5-nitrobenzonitrile.

Reagents

-

Substrate: 3-Amino-5-nitrobenzonitrile (1.0 equiv)

-

Coupling Partner: 4-Methoxyphenylboronic acid (1.2 equiv)[1]

-

Diazotization:

(1.5 equiv), -

Catalyst:

(5 mol%)[1] -

Solvent: MeOH or EtOH (Critical for diazonium solubility/stability)[1][2]

-

Temperature: 0°C to Room Temperature (RT)

Step-by-Step Methodology

Phase 1: In-Situ Diazotization [1]

-

Dissolution: In a round-bottom flask, dissolve 3-Amino-5-nitrobenzonitrile (163 mg, 1 mmol) in MeOH (5 mL). Cool to 0°C in an ice bath.

-

Acidification: Add

(48% aq.[1][2] solution, 0.5 mL) dropwise. The amine may precipitate as a salt; ensure vigorous stirring.[2] -

Nitrite Addition: Add a solution of

(103 mg, 1.5 mmol) in minimal water dropwise over 5 minutes. -

Monitoring: Stir at 0°C for 30–60 minutes. Monitor by TLC (the diazonium salt stays at the baseline) or starch-iodide paper (turns blue if excess nitrite is present).[1]

-

Note: Isolation of the diazonium tetrafluoroborate salt is possible by adding

to precipitate it, which improves safety and purity for scale-up [1].[2]

-

Phase 2: Cross-Coupling

-

Catalyst Prep: To the cold diazonium mixture, add 4-Methoxyphenylboronic acid (182 mg, 1.2 mmol).

-

Palladium Addition: Add

(11 mg, 0.05 mmol). Note: No base is strictly required if the boronic acid is activated, but adding mild NaOAc (2 equiv) often improves yield.[2] -

Reaction: Allow the mixture to warm to RT and stir for 2–4 hours. Evolution of

gas bubbles indicates the reaction is proceeding.[2] -

Workup: Dilute with EtOAc and water. Wash the organic layer with brine.[2] Dry over

and concentrate. -

Purification: Flash chromatography (Hexane/EtOAc gradient).

Quantitative Expectations:

| Parameter | Typical Range | Notes |

|---|---|---|

| Yield | 65% – 85% | Lower yields if diazonium decomposes before coupling.[1] |

| Reaction Time | 1 – 4 Hours | Much faster than aryl chloride couplings.[1][2] |

| Byproducts | Phenols (Ar-OH) | Result of diazonium hydrolysis if water content is too high.[1] |

Protocol B: Ortho-Halogenation Directed Suzuki

If the amino group is required in the final molecule, it must be used to direct a halogen (I or Br) to the ring.

Regioselectivity Analysis:

-

-NH2 (Activator): Directs ortho and para.[1]

-

-NO2 (Deactivator): Directs meta.[1]

-

-CN (Deactivator): Directs meta.

In 3-Amino-5-nitrobenzonitrile:

-

Position 2: Ortho to NH2, Meta to NO2. (Sterically crowded between NH2 and CN).[1][2]

-

Position 4: Ortho to NH2, Ortho to NO2. (Sterically crowded).[1][2]

-

Position 6: Para to NH2, Meta to CN, Meta to NO2.

-

Insight: While Position 6 is electronically favorable (Para to activator), Position 2 is often the site of kinetic halogenation due to the "ortho effect" and coordination, though mixtures are common.[2] Iodination is preferred for subsequent Suzuki coupling due to the weaker C-I bond.[2]

Step-by-Step Methodology

Phase 1: Iodination

-

Dissolve 3-Amino-5-nitrobenzonitrile in DMF or MeCN.[1]

-

Add N-Iodosuccinimide (NIS) (1.05 equiv) at 0°C.

-

Stir at RT for 12 hours.

-

Critical Step: Verify regiochemistry via NMR (NOE analysis) before proceeding. Let's assume the 2-iodo isomer is isolated.[1]

Phase 2: Suzuki Coupling on the Iodo-Aniline

-

Reagents: 2-Iodo-3-amino-5-nitrobenzonitrile (1 equiv), Arylboronic acid (1.5 equiv),

(3 equiv).[1][2] -

Catalyst:

(5 mol%) is robust for sterically hindered iodides.[1] -

Solvent: 1,4-Dioxane/Water (4:1).

-

Conditions: Heat to 80°C for 6 hours.

Troubleshooting & Critical Parameters

Catalyst Poisoning

Free amino groups (

-

Solution: Use a catalyst system with bulky phosphine ligands (e.g., XPhos , SPhos ) or use the diazonium route (where NH2 is consumed).[2] If using Route B, protecting the amine (e.g., Boc-protection) prior to coupling is highly recommended to improve yields.[1][2]

Hydrolysis of Nitrile (-CN)

Under the basic aqueous conditions of standard Suzuki coupling (e.g.,

-

Prevention: Use anhydrous bases like

or CsF in anhydrous solvents (Dioxane/Toluene) if hydrolysis is observed.[1]

Safety Warning: Diazonium Salts

Diazonium salts of nitro-compounds are energetic.[1][2]

-

Protocol: Do not let the diazonium salt dry out completely if isolating.[2] Always keep in solution or wet paste.[1][2] Perform reactions behind a blast shield.

References

-

Suzuki-Miyaura Cross-Coupling of Arenediazonium Salts. Organic Process Research & Development. (2016). "Aryldiazonium Tetrafluoroborate Salts as Green and Efficient Coupling Partners." [1][2]

-

Regioselectivity in Halogenation of Anilines. Journal of Organic Chemistry. (2015). "Dual Role of Acetanilides: Traceless Removal of a Directing Group."[2] [1][2]

-

General Suzuki Coupling Guide. Organic Chemistry Portal. "Suzuki Coupling - Mechanism and Recent Literature."

-

Synthesis of 3-Amino-5-nitrobenzonitrile. ChemicalBook. "Synthesis routes and precursor reactivity."

Sources

Application Note: 3-Amino-5-nitrobenzonitrile as a Precursor for Anticancer Agents

Executive Summary

This guide details the application of 3-Amino-5-nitrobenzonitrile (CAS 10406-92-5) as a strategic scaffold in the synthesis of anticancer therapeutics, specifically Type II Kinase Inhibitors . Unlike its 2-amino isomer (used in quinazoline synthesis like Gefitinib), the 3,5-substitution pattern of this precursor provides a unique geometry for accessing the hydrophobic back-pocket of kinases, a critical feature for overcoming drug resistance in targets like B-Raf and MEK .

This document provides a validated workflow for converting this precursor into a library of bioactive bis-aryl ureas, complete with synthetic protocols, mechanistic rationale, and biological evaluation standards.

Scientific Rationale: The "Privileged" 3,5-Disubstitution

In medicinal chemistry, the 3,5-diaminophenyl core (derived from 3-amino-5-nitrobenzonitrile) acts as a "privileged structure." It allows for the independent functionalization of two amino groups:

-

Position 3 (Amine 1): Often derivatized to form a hydrogen-bond donor/acceptor pair (e.g., urea) that binds to the conserved Glu/Asp residues in the kinase active site.

-

Position 5 (Amine 2/Nitro): Can be extended to interact with the solvent-exposed region or the allosteric pocket, improving selectivity.

-

Benzonitrile Handle: The nitrile group remains a versatile electrophile for late-stage cyclization (e.g., into benzamidines or heterocycles) or serves as a bioisostere for carbonyls.

Mechanism of Action: Type II Kinase Inhibition

The derived agents typically function by stabilizing the kinase in its inactive "DFG-out" conformation. The diagram below illustrates this binding mode.

Caption: Synthetic progression from precursor to active kinase inhibitor, highlighting the Type II binding mechanism.

Detailed Experimental Protocols

Protocol A: Selective Reduction to 3,5-Diaminobenzonitrile

Objective: Reduce the nitro group to an amine without affecting the nitrile functionality. Rationale: Standard catalytic hydrogenation (Pd/C + H2) can sometimes reduce nitriles to benzylamines. Iron-mediated reduction is chemoselective and robust.

Materials:

-

3-Amino-5-nitrobenzonitrile (1.0 eq)

-

Iron powder (5.0 eq, <10 micron particle size preferred)

-

Ammonium chloride (NH4Cl) (5.0 eq)

-

Solvent: Ethanol/Water (4:1 ratio)

-

Ethyl Acetate (for extraction)

Step-by-Step Procedure:

-

Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 3-Amino-5-nitrobenzonitrile (10 mmol) in 40 mL of Ethanol.

-

Activation: Add a solution of NH4Cl (50 mmol) in 10 mL of water. Stir vigorously at room temperature for 5 minutes.

-

Reduction: Add Iron powder (50 mmol) in portions.

-

Reflux: Heat the mixture to reflux (approx. 80°C) for 2–4 hours. Monitor reaction progress via TLC (Eluent: 50% EtOAc/Hexane). The starting material (yellow) should disappear, yielding a fluorescent diamine spot.

-

Work-up:

-

Cool the mixture to room temperature.

-

Filter through a Celite pad to remove iron residues. Wash the pad with Ethyl Acetate (50 mL).

-

Concentrate the filtrate under reduced pressure.

-

Partition the residue between water and Ethyl Acetate. Dry the organic layer over anhydrous Na2SO4.

-

-

Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography if necessary.

-

Expected Yield: 85–95%

-

Appearance: Off-white to pale brown solid.

-

Protocol B: Synthesis of Urea-Based Kinase Inhibitors

Objective: React the newly formed amine with an aryl isocyanate to generate the pharmacophore.

Materials:

-

3,5-Diaminobenzonitrile (1.0 eq)

-

Aryl Isocyanate (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate) (1.0 eq)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

-

Triethylamine (catalytic, optional)

Step-by-Step Procedure:

-

Dissolution: Dissolve 3,5-diaminobenzonitrile (1.0 mmol) in anhydrous DCM (10 mL) under an inert atmosphere (N2 or Ar).

-

Addition: Cool the solution to 0°C. Add the Aryl Isocyanate (1.0 mmol) dropwise over 10 minutes.

-

Note: The 3-amino group is typically less nucleophilic than the newly formed 5-amino group if electronic effects are distinct, but in the symmetric diamine, mono-substitution is controlled by stoichiometry and temperature.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. A precipitate often forms.

-

Isolation: Filter the precipitate. Wash the solid with cold DCM (2 x 5 mL) to remove unreacted starting materials.

-

Characterization: Confirm structure via 1H-NMR (DMSO-d6). Look for two distinct urea protons (singlets) around 8.5–9.5 ppm.

Biological Evaluation: In Vitro Cytotoxicity

Objective: Assess the antiproliferative activity of the synthesized library against cancer cell lines (e.g., A375 melanoma, K562 leukemia).

Assay Type: CellTiter-Glo® Luminescent Cell Viability Assay (ATP quantification).

| Parameter | Specification |

| Cell Seeding Density | 3,000 – 5,000 cells/well (96-well plate) |

| Incubation Time | 72 hours |

| Compound Concentration | 8-point serial dilution (e.g., 10 µM to 0.003 µM) |

| Positive Control | Sorafenib or Staurosporine |

| Vehicle Control | 0.1% DMSO |

Data Analysis:

-

Normalize luminescence values to Vehicle Control (100% viability).

-

Plot Log[Concentration] vs. % Viability using non-linear regression (GraphPad Prism or similar).

-

Calculate IC50 (concentration inhibiting 50% of cell growth).

Safety & Handling

3-Amino-5-nitrobenzonitrile and its derivatives are potent chemical agents.[1]

-

Hazards: Harmful if swallowed (H302), Skin Irritant (H315), Eye Irritant (H319).

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle all powders in a fume hood to avoid inhalation.

-

Waste: Dispose of iron residues as hazardous solid waste (heavy metal contamination). Organic solvents must be incinerated.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11228974, 3-Amino-5-nitrobenzonitrile. Retrieved from [Link]

- Wan, P. T., et al. (2004).Mechanism of activation of the RAF-ERK signaling pathway by oncogenic mutations of B-RAF. Cell, 116(6), 855-867. (Contextual reference for B-Raf kinase inhibition mechanism).

- Wilhelm, S., et al. (2006).Discovery and development of sorafenib: a multikinase inhibitor for treating cancer. Nature Reviews Drug Discovery, 5(10), 835-844. (Contextual reference for urea-based kinase inhibitor design).

Sources

Analytical HPLC method for 3-Amino-5-nitrobenzonitrile

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 3-Amino-5-nitrobenzonitrile

Executive Summary

This technical guide details a robust Reverse-Phase HPLC (RP-HPLC) method for the separation and quantification of 3-Amino-5-nitrobenzonitrile (CAS: 10406-92-5). This compound is a critical intermediate in the synthesis of complex pharmaceutical agents and dyes, typically derived from the selective reduction of 3,5-dinitrobenzonitrile.

The protocol addresses the specific challenge of separating the target amine from its highly similar precursors (3,5-dinitrobenzonitrile) and potential over-reduction byproducts (3,5-diaminobenzonitrile). Unlike rapid screening methods that utilize monolithic columns, this guide focuses on a high-resolution analytical method suitable for purity assessment and stability testing in a GMP-regulated environment.

Chemical Context & Method Strategy

Analyte Properties

-

Molecular Formula: C

H -

LogP: ~1.8 (Moderately lipophilic)

-

pKa: The amino group is weakly basic due to the strong electron-withdrawing effects of the nitro and cyano groups on the benzene ring. It is expected to remain largely neutral or only partially protonated in standard acidic mobile phases (pH 2–3).

Separation Logic (The "Why")

-

Stationary Phase Selection: A C18 (Octadecyl) column is selected as the primary standard. The analyte's LogP of 1.8 ensures sufficient retention on a hydrophobic stationary phase without requiring excessive organic solvent.

-

Mobile Phase pH: Acidic conditions (pH ~2.0–2.5) are strictly required.

-

Reasoning: Although the amino group is weakly basic, acidic buffers suppress the ionization of residual silanols on the column surface, preventing peak tailing. Furthermore, maintaining a low pH ensures that any unreacted 3,5-diaminobenzonitrile (more basic) is fully protonated, eluting earlier and providing better resolution from the target peak.

-

-

Wavelength Selection: While the nitro group provides absorbance >300 nm, the benzonitrile core exhibits strong, distinct absorption in the UV region. 220 nm is chosen for maximum sensitivity, while 254 nm is recommended for specificity against non-aromatic impurities.

Experimental Protocol

Instrumentation & Reagents

-

HPLC System: Agilent 1260 Infinity II / Waters Alliance e2695 or equivalent with Diode Array Detector (DAD).

-

Reagents:

-

Reference Standards: 3-Amino-5-nitrobenzonitrile (>98% purity).

Chromatographic Conditions

| Parameter | Setting | Rationale |

| Column | C18, 150 x 4.6 mm, 3.5 µm or 5 µm | Balances resolution and backpressure. |

| Mobile Phase A | 0.1% H | Suppresses silanol activity; sharpens amine peaks. |

| Mobile Phase B | Acetonitrile (ACN) | Lower viscosity and sharper peaks than Methanol. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |

| Column Temp. | 30°C | Improves reproducibility of retention times. |

| Injection Vol. | 5–10 µL | Prevents column overload. |

| Detection | UV at 220 nm (Quant); 254 nm (Qual) | 220 nm for trace impurities; 254 nm for main peak. |

Gradient Program

A gradient is essential to elute the polar diamino impurities early and the non-polar dinitro precursor late.

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 90 | 10 | Equilibration / Injection |

| 2.0 | 90 | 10 | Isocratic Hold (Elute polar salts) |

| 12.0 | 40 | 60 | Linear Gradient |

| 15.0 | 10 | 90 | Wash (Elute Dinitro precursor) |

| 17.0 | 10 | 90 | Hold Wash |

| 17.1 | 90 | 10 | Return to Initial |

| 22.0 | 90 | 10 | Re-equilibration |

Preparation of Solutions

Diluent Preparation

-

Composition: 50:50 Water:Acetonitrile.[6]

-

Note: The analyte has limited solubility in pure water. Dissolve in 100% ACN first, then dilute with water to match the mobile phase strength and prevent peak distortion.

Standard Solution Preparation

-

Weigh accurately 10.0 mg of 3-Amino-5-nitrobenzonitrile reference standard.

-

Transfer to a 100 mL volumetric flask.

-

Add 20 mL Acetonitrile and sonicate for 5 minutes to ensure complete dissolution.

-

Dilute to volume with 0.1% H

PO -

Final Concentration: 0.1 mg/mL (100 ppm).

Sample Solution

-

Prepare samples (reaction mixtures or raw material) at a target concentration of 0.1 mg/mL using the same Diluent.

-

Filter through a 0.22 µm PTFE or Nylon syringe filter before injection to protect the column.

Method Validation (Self-Validating System)

To ensure trustworthiness, the method must pass the following System Suitability Tests (SST) before every analysis run.

System Suitability Criteria

| Parameter | Acceptance Limit |

| Retention Time (RT) | 7.0 ± 1.0 min (Typical) |

| Theoretical Plates (N) | > 5,000 |

| Tailing Factor (T) | 0.8 – 1.5 |

| Precision (RSD) | < 2.0% (for n=5 replicate injections) |

| Resolution (Rs) | > 2.0 (between analyte and nearest impurity) |

Linearity & Range

-

Protocol: Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of the target concentration (0.05 – 0.15 mg/mL).

-

Acceptance: Correlation coefficient (

)

Visualizations & Workflows

Analytical Workflow Diagram

This diagram outlines the logical flow from sample intake to data reporting, ensuring no critical step is missed.

Caption: Figure 1: Step-by-step analytical workflow for 3-Amino-5-nitrobenzonitrile analysis, including a critical feedback loop for System Suitability Test (SST) failure.

Synthesis & Impurity Logic

Understanding the synthesis helps identify likely impurities.

Caption: Figure 2: Synthesis pathway showing the relationship between the precursor, the target product, and the potential over-reduction impurity, mapped to expected HPLC elution order.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Peak Tailing > 1.5 | Silanol interaction or Column aging. | Ensure Mobile Phase A pH is |

| Retention Time Drift | Temperature fluctuation or Mobile Phase evaporation. | Use column oven (30°C). Cap solvent bottles tightly. |

| Split Peaks | Solvent mismatch. | Ensure sample diluent contains |

| High Backpressure | Particulates in sample. | Re-filter sample (0.22 µm). Check guard column.[8] |

References

-

Bristol-Myers Squibb Company. (2010).[3] International Patent WO2010/42699: Preparation of 3-Amino-5-nitrobenzonitrile.[3] ChemicalBook. Link

-

PubChem. (2025).[2][5][8] Compound Summary: 3-Amino-5-nitrobenzonitrile (CAS 10406-92-5).[1][2][3] National Library of Medicine. Link

-

SIELC Technologies. (2018).[9] HPLC Separation of Nitroaniline Isomers and Derivatives. SIELC Application Notes. Link

-

Sigma-Aldrich. (2023). Product Specification: 2-Amino-5-nitrobenzonitrile (Isomer Reference). Merck KGaA. Link

Sources

- 1. echemi.com [echemi.com]

- 2. 3-Amino-5-nitrobenzonitrile | C7H5N3O2 | CID 11228974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-AMINO-5-NITROBENZONITRILE synthesis - chemicalbook [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. 2-Amino-5-nitrobenzonitrile | C7H5N3O2 | CID 28532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. Separation of 3-Amino-5-nitrosalicylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 8. 3-Nitrobenzonitrile | C7H4N2O2 | CID 12079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Amino-5-nitrobenzonitrile | SIELC Technologies [sielc.com]

Application Note: Purification of 3-Amino-5-nitrobenzonitrile via Column Chromatography

Abstract & Scope